molecular formula C10H7ClFNO B15206272 2-Chloro-5-fluoro-3-methoxyquinoline

2-Chloro-5-fluoro-3-methoxyquinoline

Cat. No.: B15206272
M. Wt: 211.62 g/mol
InChI Key: BNNTUCMUZFIBOF-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-3-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of chlorine, fluorine, and methoxy groups in the quinoline ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-3-methoxyquinoline typically involves the following steps:

    Nitration: The starting material, 2-chloro-3-methoxyquinoline, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride.

    Fluorination: The amino group is replaced with a fluorine atom through a diazotization reaction followed by fluorination using reagents like tetrafluoroboric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration, reduction, and fluorination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form a quinone derivative.

    Reduction Reactions: The compound can be reduced to form various hydrogenated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 2-amino-5-fluoro-3-methoxyquinoline or 2-chloro-5-fluoro-3-hydroxyquinoline can be formed.

    Oxidation Products: Quinone derivatives with enhanced electron-withdrawing properties.

    Reduction Products: Hydrogenated quinoline derivatives with potential biological activities.

Scientific Research Applications

2-Chloro-5-fluoro-3-methoxyquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-3-methoxyquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in critical biological processes, such as DNA gyrase and topoisomerase, inhibiting their activity.

    Pathways Involved: By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to cell death in microbial and cancer cells.

Comparison with Similar Compounds

    2-Chloro-5-fluoroquinoline: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.

    2-Chloro-3-methoxyquinoline:

    5-Fluoro-3-methoxyquinoline: Lacks the chlorine atom, altering its nucleophilicity and reactivity in substitution reactions.

Uniqueness: 2-Chloro-5-fluoro-3-methoxyquinoline is unique due to the combined presence of chlorine, fluorine, and methoxy groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and as a lead compound in drug discovery.

Properties

Molecular Formula

C10H7ClFNO

Molecular Weight

211.62 g/mol

IUPAC Name

2-chloro-5-fluoro-3-methoxyquinoline

InChI

InChI=1S/C10H7ClFNO/c1-14-9-5-6-7(12)3-2-4-8(6)13-10(9)11/h2-5H,1H3

InChI Key

BNNTUCMUZFIBOF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C2C=CC=C(C2=C1)F)Cl

Origin of Product

United States

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